molecular formula C8H10N2O B13353540 3-(Pyrimidin-2-yl)cyclobutanol

3-(Pyrimidin-2-yl)cyclobutanol

Cat. No.: B13353540
M. Wt: 150.18 g/mol
InChI Key: DNWRUQIOHAGJGG-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)cyclobutanol is a heterocyclic compound that features a pyrimidine ring attached to a cyclobutanol moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their diverse pharmacological properties, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)cyclobutanol typically involves the formation of the pyrimidine ring followed by the introduction of the cyclobutanol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a pyrimidine derivative and a suitable dienophile can be employed . The reaction conditions often include the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

3-(Pyrimidin-2-yl)cyclobutanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate receptors associated with cellular signaling. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-yl)cyclobutanol is unique due to its cyclobutanol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-pyrimidin-2-ylcyclobutan-1-ol

InChI

InChI=1S/C8H10N2O/c11-7-4-6(5-7)8-9-2-1-3-10-8/h1-3,6-7,11H,4-5H2

InChI Key

DNWRUQIOHAGJGG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=NC=CC=N2

Origin of Product

United States

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